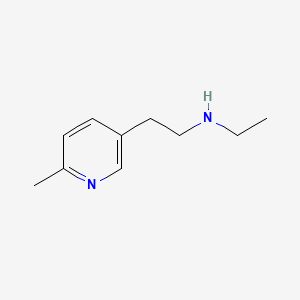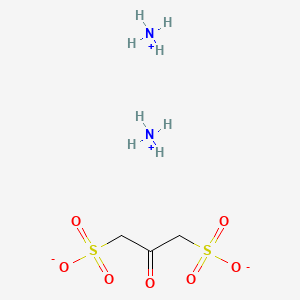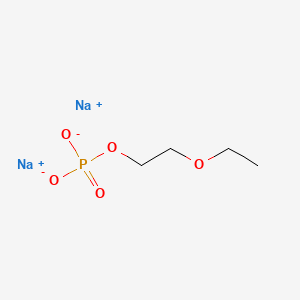
Ethanol, 2-ethoxy-, phosphate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 292-388-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981. The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of EINECS 292-388-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of EINECS 292-388-5 is carried out on a larger scale, utilizing advanced technologies and equipment. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. The production methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 292-388-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 292-388-5 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of EINECS 292-388-5 depend on the specific type of reaction and the reagents used
Applications De Recherche Scientifique
EINECS 292-388-5 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, EINECS 292-388-5 is utilized to study cellular processes and biochemical pathways.
Industry: EINECS 292-388-5 is used in the manufacturing of various industrial products, including polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of EINECS 292-388-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired outcomes.
Comparaison Avec Des Composés Similaires
EINECS 292-388-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and applications. Some similar compounds include:
EINECS 203-770-8: Known for its use in chemical synthesis and industrial applications.
EINECS 234-985-5: Utilized in various oxidation and reduction reactions.
EINECS 239-934-0: Recognized for its stability and reactivity in different chemical processes.
EINECS 292-388-5 stands out due to its specific chemical properties and wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
90604-91-4 |
|---|---|
Formule moléculaire |
C4H9Na2O5P |
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
disodium;2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P.2Na/c1-2-8-3-4-9-10(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
Clé InChI |
ZCZPUJJNRCTFLT-UHFFFAOYSA-L |
SMILES canonique |
CCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


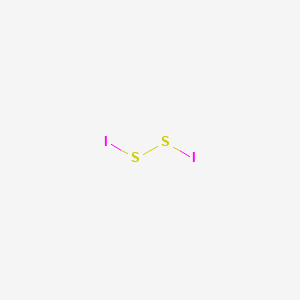
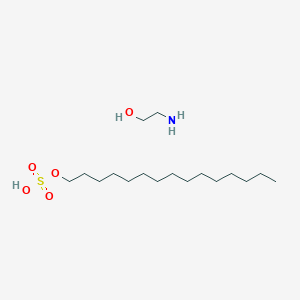
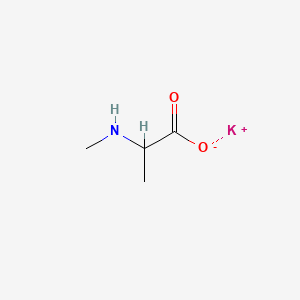
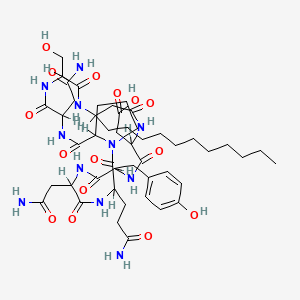
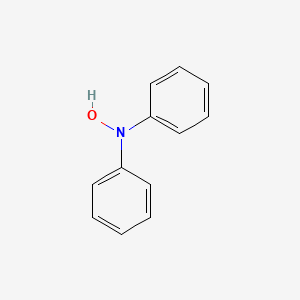
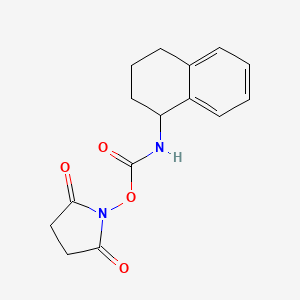
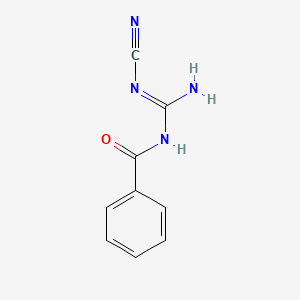
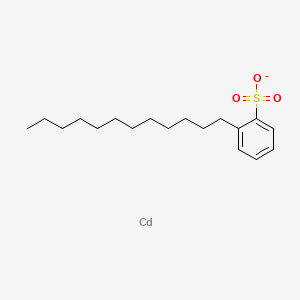
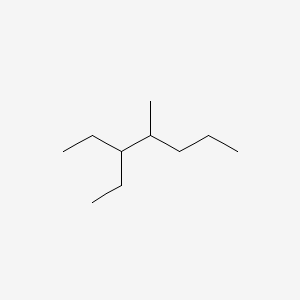
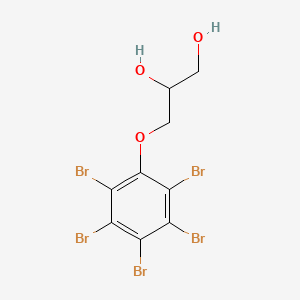
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
